Naphtho[1,2-b]thiophen-2-ylmethanol
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Overview
Description
Naphtho[1,2-b]thiophen-2-ylmethanol is an organic compound with the molecular formula C13H10OS. It is a solid substance that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is known for its unique structure, which includes a naphthalene ring fused to a thiophene ring, with a methanol group attached to the thiophene ring.
Preparation Methods
The synthesis of Naphtho[1,2-b]thiophen-2-ylmethanol can be achieved through various synthetic routes. One common method involves the arylation of acrylic acid with α- and β-iodonaphthalene, followed by the oxidation of the resulting trans-naphthylacrylic acids with thionyl chloride in the presence of triethylbenzylammonium chloride . This method provides a straightforward approach to obtaining the desired compound with high purity.
Chemical Reactions Analysis
Naphtho[1,2-b]thiophen-2-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Scientific Research Applications
Naphtho[1,2-b]thiophen-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Naphtho[1,2-b]thiophen-2-ylmethanol can be compared with other similar compounds, such as:
Naphtho[2,1-b]thiophene: This compound has a similar structure but differs in the position of the thiophene ring fusion, leading to different chemical and physical properties.
2-Thienylmethanol: This compound lacks the naphthalene ring, resulting in different reactivity and applications.
Naphthalene-2-methanol: This compound has a similar methanol group but lacks the thiophene ring, affecting its overall properties and uses.
Properties
IUPAC Name |
benzo[g][1]benzothiol-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYSRPMROPQUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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